N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core substituted with a chlorine atom at the 4-position. The benzothiazole moiety is linked to a dimethylaminoethyl group and a 1,3-dioxoisoindole moiety via an acetamide bridge. The hydrochloride salt enhances solubility, a common modification for improved pharmacokinetics. Benzothiazole derivatives are renowned for their diverse biological activities, including anticancer, antibacterial, and antifungal properties . The 1,3-dioxoisoindole group may influence electron distribution and binding affinity, while the dimethylaminoethyl side chain could enhance cellular uptake through cationic charge-mediated interactions.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxoisoindol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S.ClH/c1-24(2)10-11-25(21-23-18-15(22)8-5-9-16(18)30-21)17(27)12-26-19(28)13-6-3-4-7-14(13)20(26)29;/h3-9H,10-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARZNCGFKGKHBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)CN3C(=O)C4=CC=CC=C4C3=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a benzothiazole moiety , a dimethylamino ethyl chain , and an isoindole derivative . Its molecular formula is with a molecular weight of approximately 424.38 g/mol. The presence of these functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H23ClN3O3S |
| Molecular Weight | 424.38 g/mol |
| CAS Number | 1215634-52-8 |
Anticonvulsant Properties
Research indicates that this compound exhibits anticonvulsant activity . In animal models of epilepsy, it has shown a dose-dependent reduction in seizure frequency and severity. These findings suggest potential applications in treating epilepsy and other neurological disorders.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that it may reduce oxidative stress and inhibit the formation of protein aggregates associated with these conditions.
The biological activity of this compound is believed to involve:
- Inhibition of specific enzymes : This may influence neurotransmitter systems, thereby modulating neuronal excitability.
- Reduction of oxidative stress : By scavenging free radicals, the compound may protect neuronal cells from damage.
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticonvulsant | Reduces seizure frequency in animal models |
| Neuroprotective | Protects against neurodegeneration |
| Antimicrobial | Potential antibacterial properties observed |
Preclinical Studies
Several preclinical studies have highlighted the efficacy of this compound in various models:
- Epilepsy Models : In controlled studies, the compound significantly decreased seizure activity in rodent models, indicating its potential as an anticonvulsant agent.
- Neurodegenerative Disease Models : Research involving cellular assays demonstrated that the compound could reduce the accumulation of amyloid-beta plaques, a hallmark of Alzheimer’s disease.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals shared pharmacological potentials:
| Compound Name | Biological Activity |
|---|---|
| 3-(Benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]propanamide hydrochloride | Anticonvulsant |
| N-(4-Chlorophenyl)-2-((1,3-dioxoisoindolin-2-yl)methyl)-4,5-dihydrothiazole | Neuroprotective |
These compounds exhibit similar mechanisms of action and therapeutic potentials, emphasizing the importance of structural features in determining biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The target compound shares structural motifs with several benzothiazole-based acetamides, differing primarily in substituents and appended functional groups. Key analogues include:
Physicochemical Properties
- Molecular Weight : The hydrochloride salt of the target compound likely exceeds 500 Da, comparable to ’s analogue (498.053 Da) .
- Solubility : Hydrochloride salts generally improve aqueous solubility, critical for bioavailability. The dioxoisoindole group may reduce logP compared to sulfonyl-containing analogues () .
Research Findings and Implications
- Structural Insights : Crystallographic data from highlight the importance of dihedral angles between benzothiazole and aromatic substituents, which influence molecular packing and intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
- Synthetic Feasibility : The carbodiimide-mediated synthesis () is scalable and adaptable to diverse substituents, enabling rapid analogue generation .
- Therapeutic Potential: The combination of benzothiazole and dioxoisoindole moieties positions the target compound as a candidate for anticancer drug development, particularly in targeting DNA repair pathways or kinase signaling.
Q & A
Q. What are the critical steps and reagents for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Amide coupling : Reacting benzothiazole derivatives with dimethylaminoethylamine using coupling agents (e.g., EDC/HOBt) in dichloromethane or ethanol .
- Functional group introduction : Incorporating the isoindole-dione moiety via nucleophilic substitution or condensation reactions under reflux conditions .
- Purification : Techniques like column chromatography or recrystallization from ethanol-DMF mixtures ensure purity . Key reagents include chloroacetyl chloride, triethylamine (base), and anhydrous solvents .
Q. How can the compound’s structure and purity be confirmed?
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify proton/carbon environments, confirming substituent positions (e.g., benzothiazole Cl, dimethylaminoethyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHClNOS) and detects isotopic patterns .
- HPLC/TLC : Monitors reaction progress and purity (>95% by HPLC) .
Q. What analytical techniques are essential for assessing purity?
- Thin-Layer Chromatography (TLC) : Screens reaction completion using UV-active spots .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity with reverse-phase C18 columns and acetonitrile/water gradients .
- Melting Point Analysis : Detects impurities via deviations from expected ranges (e.g., 192–194°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature Control : Elevated temperatures (60–80°C) enhance reaction rates but require reflux setups to avoid decomposition .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol balances cost and safety .
- Catalyst Screening : Test Lewis acids (e.g., AlCl) for challenging substitutions .
- pH Adjustment : Maintain neutral to slightly acidic conditions (pH 6–7) to stabilize amine intermediates .
Q. How should structure-activity relationships (SAR) be analyzed to guide therapeutic potential?
- Substituent Variation : Compare bioactivity of analogs with modified groups (e.g., Cl → F, nitro → methoxy) to identify critical pharmacophores .
- Docking Studies : Use molecular modeling (e.g., AutoDock) to predict interactions with targets like Bcl-2/Mcl-1 or kinase domains .
- In vitro Assays : Test cytotoxicity (e.g., IC in cancer cell lines) and selectivity (e.g., healthy cell controls) to prioritize lead compounds .
Q. How can contradictions in biological assay data be resolved?
- Dose-Response Validation : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to confirm activity trends .
- Target Profiling : Use techniques like surface plasmon resonance (SPR) or X-ray crystallography to validate binding to suspected targets (e.g., enzymes, receptors) .
- Metabolic Stability Tests : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
Q. What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?
- Salt Formation : Hydrochloride salts enhance water solubility via protonation of dimethylamino groups .
- Prodrug Design : Modify the isoindole-dione moiety with ester linkages for gradual hydrolysis in vivo .
- Nanoparticle Encapsulation : Use PEGylated liposomes to improve circulation time and reduce off-target effects .
Q. How can biological targets be identified and validated?
- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- CRISPR-Cas9 Knockout : Generate gene-edited cell lines to assess dependency on suspected targets (e.g., apoptosis regulators) .
- Transcriptomic Profiling : RNA-seq analysis post-treatment identifies differentially expressed pathways (e.g., MAPK, PI3K-Akt) .
Methodological Notes
- Data Interpretation : Cross-reference NMR/HRMS with computational tools (e.g., ACD/Labs) to resolve structural ambiguities .
- Contradictory Results : Replicate experiments in triplicate and apply statistical tests (e.g., ANOVA) to confirm significance .
- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing and animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
